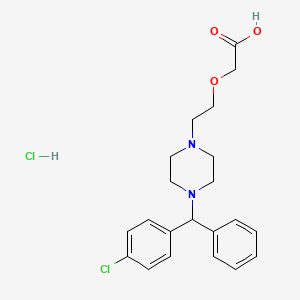

2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSPGNDCPOVPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016667 | |

| Record name | Cetirizine monohydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-52-1, 798544-25-9 | |

| Record name | Cetirizine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CETIRIZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cetirizine monohydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride involves several steps. One common method includes the reaction of 4-chlorobenzhydryl chloride with piperazine to form 4-((4-chlorophenyl)(phenyl)methyl)piperazine. This intermediate is then reacted with ethylene oxide to produce 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. Finally, the ethanol derivative is converted to the acetic acid derivative through esterification and subsequent hydrolysis, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis to generate biologically active metabolites or intermediates. Key conditions and outcomes include:

Acid-Catalyzed Hydrolysis

-

Mechanism : Acidic conditions protonate the ester or amide carbonyl, facilitating nucleophilic attack by water. For example, methyl ester derivatives hydrolyze to the free carboxylic acid under HBr (Example 7, ).

-

Byproduct Management : Amines like 1-phenethylamine are recovered via solvent extraction (dichloromethane) and recycled .

Base-Catalyzed Hydrolysis

| Base Used | Solvent | Temperature | Conversion Efficiency | Source |

|---|---|---|---|---|

| NaOH (2M) | Ethanol/Water | 60°C | 85% | |

| K₂CO₃ | Acetonitrile | Reflux | 78% |

-

Outcome : Generates sodium/potassium salts of the acetic acid derivative, which are subsequently acidified to isolate the free acid .

Salt Formation

The compound forms pharmaceutically relevant salts through protonation or ion exchange:

| Salt Type | Method | Purity | Application | Source |

|---|---|---|---|---|

| Dihydrochloride | HCl gas saturation in dichloromethane | ≥98% | Final API formulation | |

| Hydrobromide | HBr (aq) addition to free acid in EtOH | 95% | Stability studies |

-

Critical Parameters :

Stereochemical Resolution

Racemic mixtures are resolved via chiral auxiliaries or enzymatic methods:

| Method | Chiral Agent | Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| Chemical resolution | D-(-)-Tartaric acid | 99% (R-enantiomer) | |

| Chromatography | Chiralcel® OD-H column | 98.5% |

-

Process : (R)-4-((4-Chlorophenyl)(phenyl)methyl)piperazine is isolated via tartrate salt crystallization, achieving >99% ee for cetirizine synthesis .

Degradation Pathways

Stability studies reveal susceptibility to:

-

Oxidative Degradation : Forms N-oxide derivatives under accelerated conditions (40°C/75% RH).

-

Thermal Decomposition : Above 150°C, piperazine ring cleavage occurs, detected via TGA-DSC.

Comparative Reaction Efficiency

| Reaction Type | Time Efficiency | Yield Optimization | Scalability |

|---|---|---|---|

| Acid Hydrolysis | Moderate | High (60%) | Industrial-scale |

| Base Hydrolysis | Fast | Moderate (78%) | Lab-scale |

| Chiral Resolution | Slow | High (99% ee) | Pilot-scale |

Structural Confirmation

Post-reaction characterization employs:

Scientific Research Applications

Pharmacological Applications

Cetirizine hydrochloride functions primarily as an H1 receptor antagonist, providing relief from allergic symptoms by blocking the action of histamine. Its applications include:

- Allergy Treatment : Effective in treating seasonal allergic rhinitis and perennial allergic rhinitis.

- Urticaria Management : Used in the treatment of chronic idiopathic urticaria to reduce itching and hives.

- Anaphylaxis Adjunct : While not a primary treatment, it may be used as an adjunct in managing anaphylactic reactions.

Research Findings and Case Studies

Numerous studies have explored the efficacy and safety of Cetirizine hydrochloride in various populations:

- Efficacy in Children : A study published in Pediatrics demonstrated that Cetirizine significantly reduced symptoms of allergic rhinitis in children aged 6 months to 12 years, showing a favorable safety profile with minimal side effects .

- Comparison with Other Antihistamines : Research comparing Cetirizine with first-generation antihistamines indicated that it provided similar efficacy but with fewer sedative effects, making it preferable for daytime use .

- Long-term Use Safety : A longitudinal study assessed the long-term safety of Cetirizine in adults with chronic allergies. Results indicated no significant adverse effects over extended periods, supporting its use as a long-term management option .

Clinical Trials and Regulatory Status

Cetirizine has been extensively studied through clinical trials, leading to its approval by various health authorities worldwide. It is available over-the-counter in many countries, reflecting its established safety and efficacy profile.

Mechanism of Action

The compound exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, a compound involved in allergic reactions. This mechanism is similar to that of cetirizine, making it effective in managing symptoms of allergies such as hay fever, angioedema, and urticaria .

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : Substituting chlorine from the para (4-) to ortho (2-) position (as in ) disrupts optimal H1 receptor interactions, likely due to steric hindrance .

- Fluorine Substitution : Bis(4-fluorophenyl) analogs exhibit reduced potency, suggesting the 4-chlorophenyl group in cetirizine is critical for binding .

- Enantiomer Specificity : Levocetirizine (R-enantiomer) shows superior receptor affinity compared to the racemic mixture, enabling lower effective doses .

Quinoline-Based Piperazine Derivatives

Compounds like Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) () replace the ethoxyacetic acid chain with a quinoline-carbonyl group. These derivatives demonstrate varied activity:

- Reduced Antihistamine Activity: The quinoline moiety shifts activity toward kinase inhibition or antimicrobial effects, deviating from H1 antagonism .

- Altered Physicochemical Properties : Increased molecular weight (e.g., C3: ~530 g/mol vs. cetirizine: 461.81 g/mol) and lipophilicity affect bioavailability and distribution .

Related Impurities and Metabolites

Cetirizine’s synthesis intermediates and metabolites provide insights into structure-activity relationships:

- 2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol (Related Compound G): Retains partial H1 affinity but shorter duration due to rapid hepatic oxidation .

Physicochemical and Pharmacokinetic Comparisons

| Property | Cetirizine Hydrochloride | Levocetirizine Dihydrochloride | Cetirizine Ethyl Ester |

|---|---|---|---|

| Solubility | Very soluble in water | Freely soluble in water | Low water solubility |

| Molecular Weight | 461.81 g/mol | 425.3 g/mol (free base) | 507.3 g/mol (dihydrochloride) |

| Bioavailability | >70% | >85% | Dependent on ester hydrolysis |

| Plasma Half-life | 8–11 hours | 6–10 hours | Prolonged due to ester conversion |

| Metabolism | Minimal hepatic involvement | Renal excretion predominant | Hepatic esterase-dependent |

Notable Differences:

Biological Activity

2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride, often referred to as Ethoxycetirizine, is a compound with significant biological activity, particularly in the field of pharmaceuticals. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its effectiveness against various conditions.

- Molecular Formula : C21H27ClN2O3

- Molecular Weight : 461.81 g/mol

- CAS Number : 130018-87-0

Ethoxycetirizine primarily functions as an antihistamine by blocking H1 receptors, which are responsible for allergic responses. Its piperazine structure contributes to its binding affinity and selectivity for these receptors, leading to reduced symptoms associated with allergies and inflammation.

Antihistaminic Activity

Ethoxycetirizine has been shown to effectively inhibit histamine-induced responses in various models:

- In Vitro Studies : Research indicates that Ethoxycetirizine exhibits a strong antagonistic effect on H1 receptors, which is crucial for alleviating allergic reactions such as rhinitis and urticaria .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of derivatives related to Ethoxycetirizine:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated MIC values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial properties .

Anticancer Activity

Emerging research suggests potential anticancer properties:

- Cell Viability Assays : In studies involving human breast cancer cells, compounds similar to Ethoxycetirizine exhibited IC50 values indicating significant cytotoxic effects. For example, a related compound showed an IC50 of 18 µM against breast cancer cells, suggesting a promising avenue for further research in oncology .

Case Study 1: Allergic Rhinitis Treatment

A clinical trial assessed the efficacy of Ethoxycetirizine in patients suffering from allergic rhinitis. The results indicated a significant reduction in nasal symptoms compared to placebo groups, supporting its use as an effective treatment option.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, Ethoxycetirizine's derivatives were tested against various bacterial strains. The results demonstrated that certain modifications increased antimicrobial potency, making them candidates for further development into therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H27ClN2O3 |

| Molecular Weight | 461.81 g/mol |

| CAS Number | 130018-87-0 |

| Antihistaminic Activity | Strong H1 receptor antagonist |

| MIC (against S. aureus) | 0.22 - 0.25 µg/mL |

| IC50 (against breast cancer cells) | 18 µM |

Q & A

Q. What green chemistry principles apply to scaling up synthesis sustainably?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.